molecular formula C19H22N2O4S B248374 (2-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

(2-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B248374
M. Wt: 374.5 g/mol
InChI Key: XXXABJBZPIYUIW-UHFFFAOYSA-N
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Description

(2-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group and a toluene sulfonyl piperazine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the toluene-4-sulfonyl piperazine intermediate.

    Attachment of the Methoxyphenyl Group: The next step involves the reaction of the intermediate with 2-methoxybenzoyl chloride. This step is usually carried out in an organic solvent like dichloromethane, with a base such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The piperazine moiety is known for its activity in central nervous system disorders, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-phenyl)-piperazine: Lacks the toluene sulfonyl group, making it less reactive in certain chemical reactions.

    (4-Toluene-sulfonyl)-piperazine: Lacks the methoxyphenyl group, which may reduce its biological activity.

    (2-Hydroxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological properties.

Uniqueness

(2-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the presence of both the methoxyphenyl and toluene sulfonyl groups

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O4S/c1-15-7-9-16(10-8-15)26(23,24)21-13-11-20(12-14-21)19(22)17-5-3-4-6-18(17)25-2/h3-10H,11-14H2,1-2H3

InChI Key

XXXABJBZPIYUIW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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